N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Description
N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a 2,3-dimethylphenyl group linked via an acetamide chain to a phenoxy ring substituted with a 5-methyl-1,3,4-oxadiazole moiety at the para position. This compound combines aromatic, ether, and heterocyclic components, making it a candidate for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Its structural complexity necessitates precise synthetic protocols and comparative analysis with analogs to evaluate its uniqueness .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-5-4-6-17(13(12)2)20-18(23)11-24-16-9-7-15(8-10-16)19-22-21-14(3)25-19/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACLUEDPQJWRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NN=C(O3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide typically involves several key steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The oxadiazole derivative is then coupled with a phenol derivative through an etherification reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Amidation: The final step involves the amidation of the phenoxyacetic acid derivative with 2,3-dimethylaniline, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It may be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structural features could be exploited in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
a. Heterocyclic Modifications
- Oxadiazole vs. Isoxazole: N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,3-dimethylphenoxy)acetamide () replaces the 1,3,4-oxadiazole with a 3,4-dimethylisoxazole ring. N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)-phenyl)-2-((2,3-dimethylphenyl)amino)benzamide () further substitutes the acetamide with a benzamide, altering electronic properties and steric bulk .
b. Central Ring Systems
- Phenoxy vs. Pyrrole: N-(2,3-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide () replaces the phenoxy group with a pyrrole ring. Pyrrole’s planar structure and nitrogen atoms may facilitate π-π stacking and metal coordination, differing from the phenoxy group’s ether linkage .
c. Substituent Effects
2.3 Physicochemical and Spectral Properties
2.5 Stability and Degradation
- Stress degradation studies on N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () using UV spectroscopy indicate oxadiazole-acetamides are susceptible to hydrolysis under acidic/alkaline conditions, a consideration for the target compound’s formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
